molecular formula C15H6ErF18O6 B1614492 Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione CAS No. 70332-27-3

Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione

Cat. No. B1614492
CAS RN: 70332-27-3
M. Wt: 791.43 g/mol
InChI Key: DEIJCUGJFUYFCQ-UHFFFAOYSA-N
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Description

“Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione” refers to a compound that includes Erbium (Er) and 1,1,1,5,5,5-hexafluoropentane-2,4-dione, also known as hexafluoroacetylacetone . Hexafluoroacetylacetone is a chelating ligand and is used as a liquid crystal intermediate .


Physical And Chemical Properties Analysis

Hexafluoroacetylacetone is a clear colorless to slightly yellow liquid . It has a density of 1.47 g/mL at 25 °C (lit.) . Its boiling point is 70-71 °C (lit.) . It is not miscible in water .

Scientific Research Applications

Volatile Erbium(III) Compounds and Bridging Ligands

Research has highlighted the synthesis of volatile erbium(III) β-diketonate compounds, which exhibit unique structural properties. For instance, a compound symmetrically bridged by tetraglyme was developed, showcasing two erbium(III) β-diketonate moieties linked by a bridging tetraglyme molecule. This compound has potential applications in materials science due to its distinctive molecular structure and the physical properties it exhibits (Darr et al., 1996).

Probing Material Properties with Erbium

Erbium's unique electronic and optical properties make it an excellent probe for studying various material systems. It has been used to investigate defects, oxygen content, network structure, and photonic properties in different materials. Such applications underscore erbium's versatility as a tool in materials science and photonics research (Polman, 2001).

Advanced Photonic Applications

New ligands for erbium(III) ions have been designed to enhance near-infrared (NIR) luminescence, crucial for advanced photonic applications. These ligands, when used in doped polymethylmethacrylate (PMMA) matrices, produce highly luminescent and photo-stable films. Such materials are promising for applications in optical amplification and integrated photonics (Biju et al., 2013).

Luminescent Erbium(III) β-Diketonate Single-ion Magnets

Erbium complexes featuring β-diketonate ligands have been synthesized to study their luminescent and magnetic properties. These complexes exhibit near-infrared (NIR) luminescence and show potential as single-ion magnets, which are of interest for quantum computing and information storage technologies (Silva et al., 2014).

Nanoscale Metallopolymers for OLEDs

Erbium-based metallopolymers have been synthesized and studied for their potential in organic light-emitting diodes (OLEDs). These nanoscale systems demonstrate significant luminescent properties, paving the way for their application in next-generation display and lighting technologies (Savchenko et al., 2015).

Safety and Hazards

Hexafluoroacetylacetone is a flammable liquid and vapor. It is harmful if swallowed and may cause respiratory irritation. It causes severe skin burns and eye damage .

properties

IUPAC Name

erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.Er/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIJCUGJFUYFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Er]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6ErF18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione

CAS RN

70332-27-3
Record name NSC174306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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